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molecular formula C15H11ClN2O B7982962 7-(Benzyloxy)-4-chloroquinazoline

7-(Benzyloxy)-4-chloroquinazoline

Cat. No. B7982962
M. Wt: 270.71 g/mol
InChI Key: GXBUBKUDKGUCTI-UHFFFAOYSA-N
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Patent
US07691867B2

Procedure details

A solution of 7-(benzyloxy)quinazolin-4(3H)-one (5.0 g, 19.8 mmol) in thionyl chloride (40 ml) containing a catalytic amount of dimethylformamide was heated at 90° C. for 2 hours. The solvent was concentrated in vacuo and the oily residue co-evaporated with toluene (2×100 ml) to leave a yellow solid which was triturated with diethyl ether to yield 7-(benzyloxy)4-chloroquinazoline (4.79 g, 90% yield) as a pale yellow solid:
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13](=O)[NH:14][CH:15]=[N:16]2)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CN(C)C=O.S(Cl)([Cl:27])=O>>[CH2:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([Cl:27])=[N:14][CH:15]=[N:16]2)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C(NC=NC2=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
40 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the oily residue co-evaporated with toluene (2×100 ml) to leave a yellow solid which
CUSTOM
Type
CUSTOM
Details
was triturated with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C(=NC=NC2=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.79 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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